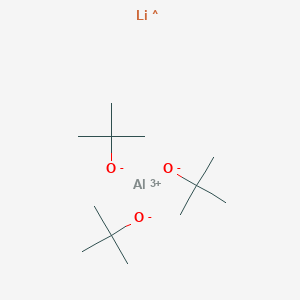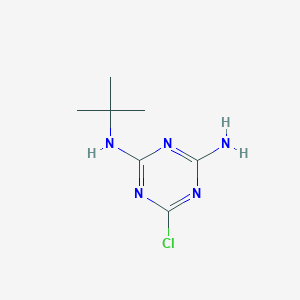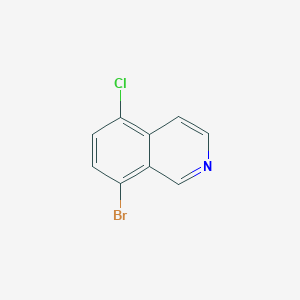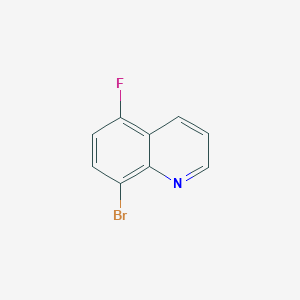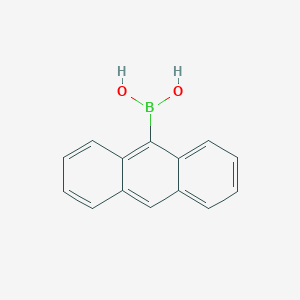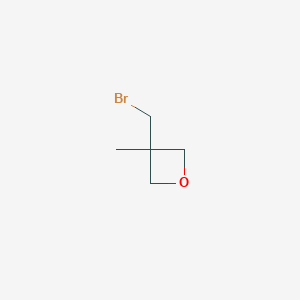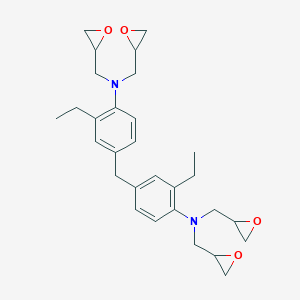
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane, commonly known as TGDDM, is a high-performance epoxy resin that has gained significant attention in the scientific research community. TGDDM is a versatile compound that has found applications in various fields, including engineering, materials science, and biomedicine.
Mécanisme D'action
The mechanism of action of TGDDM is related to its chemical structure. TGDDM is a highly cross-linked epoxy resin that forms a three-dimensional network upon curing. The cross-linked structure of TGDDM provides it with excellent mechanical properties, including high strength, stiffness, and toughness. Additionally, the cross-linked structure of TGDDM makes it resistant to chemical and thermal degradation.
Effets Biochimiques Et Physiologiques
TGDDM has been shown to have minimal toxicity and is considered safe for use in biomedical applications. However, studies have shown that exposure to TGDDM can cause skin and eye irritation. Therefore, proper safety measures should be taken when handling TGDDM.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TGDDM in lab experiments is its excellent mechanical properties. TGDDM is a high-performance epoxy resin that has high strength, stiffness, and toughness. Additionally, TGDDM is resistant to chemical and thermal degradation, making it ideal for use in harsh environments. However, one of the limitations of using TGDDM in lab experiments is its high cost compared to other epoxy resins.
Orientations Futures
TGDDM has numerous potential applications in various fields, including engineering, materials science, and biomedicine. Some of the future directions for TGDDM include:
1. Development of new TGDDM-based composites with enhanced mechanical properties.
2. Investigation of the potential of TGDDM-based nanocomposites in various fields, including electronics and energy.
3. Development of new TGDDM-based adhesives and coatings with improved properties.
4. Investigation of the potential of TGDDM in biomedical applications, including tissue engineering and drug delivery.
5. Development of new synthesis methods for TGDDM that are more cost-effective and environmentally friendly.
Conclusion:
In conclusion, N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane is a versatile compound that has found numerous applications in scientific research. TGDDM is a high-performance epoxy resin that has excellent mechanical properties, making it ideal for use in various fields, including engineering, materials science, and biomedicine. The future directions for TGDDM are promising, and further research is needed to unlock its full potential.
Méthodes De Synthèse
The synthesis of TGDDM involves the reaction of epichlorohydrin with 4,4'-diamino-3,3'-diethyldiphenylmethane in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of a highly cross-linked epoxy resin. The synthesis of TGDDM is a well-established process, and the compound is commercially available from various suppliers.
Applications De Recherche Scientifique
TGDDM has found numerous applications in scientific research. One of the most significant applications of TGDDM is in the field of materials science. TGDDM is a high-performance epoxy resin that has excellent mechanical properties, making it ideal for use in composites, adhesives, and coatings. Additionally, TGDDM has been used in the development of nanocomposites, which have potential applications in various fields, including electronics, energy, and biomedicine.
Propriétés
Numéro CAS |
130728-76-6 |
|---|---|
Nom du produit |
N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-diethyldiphenylmethane |
Formule moléculaire |
C29H38N2O4 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
4-[[4-[bis(oxiran-2-ylmethyl)amino]-3-ethylphenyl]methyl]-2-ethyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C29H38N2O4/c1-3-22-10-20(5-7-28(22)30(12-24-16-32-24)13-25-17-33-25)9-21-6-8-29(23(4-2)11-21)31(14-26-18-34-26)15-27-19-35-27/h5-8,10-11,24-27H,3-4,9,12-19H2,1-2H3 |
Clé InChI |
PMPLQTWAQNSOSY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)CC)N(CC5CO5)CC6CO6 |
SMILES canonique |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N(CC3CO3)CC4CO4)CC)N(CC5CO5)CC6CO6 |
Autres numéros CAS |
130728-76-6 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




